Cyclohexane-1,1-dicarboxylic acid
Overview
Description
Cyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C₈H₁₂O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Cyclohexane-1,1-dicarboxylic acid is a complex molecule that interacts with various targets in the body. It’s known that similar dicarboxylic acids can interact with various enzymes and receptors in the body, influencing metabolic pathways .
Mode of Action
It’s known that dicarboxylic acids can undergo various reactions such as saponification and decarboxylation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
This compound can potentially affect various biochemical pathways. For instance, it can participate in reactions involving enzymes like cytochrome P450 monooxygenase, alcohol dehydrogenase, and glucose dehydrogenase . These enzymes play crucial roles in various metabolic pathways, including the metabolism of xenobiotics and the breakdown of glucose.
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
It’s known that similar compounds can have various effects, such as influencing hormone levels and affecting the number of oocytes in the ovaries .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound was introduced as a non-phthalate plasticizer due to its favorable toxicological profile . Potential health effects from exposure to this compound remain largely unknown .
Biochemical Analysis
Biochemical Properties
It is known that dicarboxylic acids can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, but specific interactions of Cyclohexane-1,1-dicarboxylic acid are yet to be discovered.
Cellular Effects
Some dicarboxylic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that dicarboxylic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Dicarboxylic acids can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,1-dicarboxylic acid can be synthesized through the hydrogenation of phthalic acids in the presence of a rhodium catalyst. The reaction typically occurs in an aqueous solution at temperatures ranging from 60°C to 70°C and pressures below 3 atmospheres . This method yields high purity this compound with good efficiency.
Industrial Production Methods
In industrial settings, this compound is produced by hydrogenating phthalic acids using a rhodium catalyst. The process involves isolating and recycling a portion of the product stream to the reactor, which increases the reaction rate and reduces the catalyst-to-phthalic acid weight ratio .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Cyclohexane-1,1-dicarboxylic anhydride.
Reduction: Cyclohexane-1,1-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Cyclohexane-1,1-dicarboxylic acid can be compared with other dicarboxylic acids such as:
- Cyclohexane-1,2-dicarboxylic acid
- Cyclohexane-1,3-dicarboxylic acid
- Cyclohexane-1,4-dicarboxylic acid
- Cyclopentane-1,1-dicarboxylic acid
- Cyclobutane-1,1-dicarboxylic acid
Uniqueness
This compound is unique due to the position of its carboxyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other dicarboxylic acids, which have carboxyl groups on different carbon atoms .
Properties
IUPAC Name |
cyclohexane-1,1-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQADNCHXSEGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150139 | |
Record name | Cyclohexane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-08-8 | |
Record name | Cyclohexane-1,1-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-CYCLOHEXANEDICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANE-1,1-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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